molecular formula C22H22N4O B7712716 2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7712716
M. Wt: 358.4 g/mol
InChI Key: VCRJAAZUCQRYEH-UHFFFAOYSA-N
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Description

“2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .


Synthesis Analysis

The main methods of synthesis for this class of compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .


Chemical Reactions Analysis

In the reaction mixture, only traces of two 1H-pyrazolo[3,4-b]quinolines were found: 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline and 1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline .


Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-b]quinolines are characterized by intense fluorescence, and a significant part of pyrazolo[3,4-b]quinolines exhibits emission properties, both in solutions and even in a solid state .

Future Directions

The continuous research on the synthesis and the photophysical and biological properties of 1H-pyrazolo[3,4-b]quinolines over the past 100 years indicates the significance of these compounds . Their potential as fluorescent sensors and biologically active compounds shows promising future directions .

properties

IUPAC Name

2-methyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-4-11-26-21-18(13-16-12-14(2)9-10-19(16)23-21)20(25-26)24-22(27)17-8-6-5-7-15(17)3/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRJAAZUCQRYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(3Z)-6-methyl-1-propyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide

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